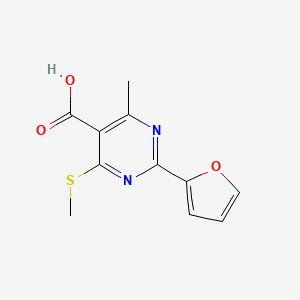

2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that build upon simpler molecules. In the case of the compound 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, a similar approach is likely to be employed. The first paper describes the synthesis of a related compound, where 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide is used as a starting material to create a series of novel heterocyclic compounds . This process involves the formation of thiosemicarbazides, oxadiazole-thiones, and triazole-thiones, followed by aminomethylation with formaldehyde and N-methyl/phenylpiperazine to produce Mannich bases. These steps are characterized by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies, ensuring the correct structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, and determining the correct regioisomer is not always straightforward. The second paper discusses the synthesis of a compound with a pyrazole ring and highlights the difficulty of identifying the regioisomer using spectroscopic techniques alone . Single-crystal X-ray analysis was necessary for unambiguous structure determination. This suggests that for the compound , similar analytical techniques would be required to confirm the molecular structure, ensuring that the desired regioisomer has been synthesized .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of heterocyclic compounds can include cyclization, aminomethylation, and the formation of various functional groups. The first paper provides an example of cyclization reactions leading to the formation of triazole-thiones . Aminomethylation is also mentioned as a key step in introducing Mannich bases into the structure. These reactions are crucial for the creation of the desired biological activity, as they allow for the introduction of various substituents that can interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are essential for understanding their potential as therapeutic agents. The first paper reports the lipase and α-glucosidase inhibition activities of the synthesized compounds, with some showing significant inhibitory activity . These properties are indicative of the compounds' potential for treating diseases such as diabetes and obesity. The second paper discusses the solid-state properties of the synthesized compounds, including the formation of hydrogen-bonded dimers and the use of weak C-H...A interactions in crystal packing . These properties can influence the solubility, stability, and bioavailability of the compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Anticancer and Antimicrobial Agents : Compounds with structural similarities, including various heterocyclic entities such as oxazole, pyrazoline, and pyridine, have been synthesized and evaluated for their anticancer activity against a wide range of cancer cell lines and in vitro antibacterial and antifungal activities. These studies indicate the potential of such compounds to contribute to the development of new therapeutic agents against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

Enzyme Inhibition : Novel heterocyclic compounds derived from related structural frameworks have been investigated for their enzyme inhibition properties, including lipase and α-glucosidase inhibitors, showcasing their potential in the treatment of diseases related to enzyme malfunction or overactivity (Bekircan, Ülker, & Menteşe, 2015).

Antiviral and Anti-inflammatory : Further research into similar compounds has explored their antiviral and anti-inflammatory properties, highlighting the versatile application of heterocyclic compounds in addressing various health conditions, including viral infections and inflammation-related diseases (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Antioxidant Properties : The antioxidant capabilities of oxadiazole derivatives have also been a focus, with studies aiming to explore their potential in combating oxidative stress, a key factor in numerous chronic diseases (Kerimov, Ayhan-Kılcıgil, Özdamar, Can‐Eke, Çoban, Özbey, & Kazak, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O3/c1-27-16-7-5-13(6-8-16)17-9-10-19(26)25(23-17)12-18-22-20(24-28-18)14-3-2-4-15(21)11-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABQPCZGPPPIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)